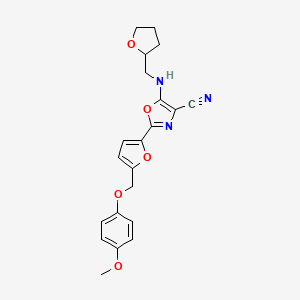
2-(5-((4-Methoxyphenoxy)methyl)furan-2-yl)-5-(((tetrahydrofuran-2-yl)methyl)amino)oxazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-((4-Methoxyphenoxy)methyl)furan-2-yl)-5-(((tetrahydrofuran-2-yl)methyl)amino)oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C21H21N3O5 and its molecular weight is 395.415. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(5-((4-Methoxyphenoxy)methyl)furan-2-yl)-5-(((tetrahydrofuran-2-yl)methyl)amino)oxazole-4-carbonitrile , with CAS number 941969-08-0 , is a complex organic molecule featuring furan and oxazole moieties. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure
The molecular formula of this compound is C24H21N3O4, with a molecular weight of 415.4 g/mol . The structure includes multiple functional groups that may contribute to its biological activity, including methoxy and carbonitrile groups.
Anticancer Properties
Research indicates that derivatives of oxazole and furan compounds exhibit significant anticancer activity. For instance, studies have shown that various furan derivatives can inhibit cancer cell proliferation and induce apoptosis in different cancer cell lines. The specific activity of the compound remains to be extensively documented, but it may share similar mechanisms due to structural similarities with other known anticancer agents .
Table 1: Summary of Anticancer Activities of Related Compounds
| Compound Name | Mechanism of Action | Cancer Type | IC50 (µM) |
|---|---|---|---|
| Compound A | Apoptosis induction | Breast | 0.1 |
| Compound B | Cell cycle arrest | Lung | 0.06 |
| Compound C | Inhibition of metastasis | Colon | 0.2 |
Antimicrobial Activity
The antimicrobial potential of furan and oxazole derivatives has been documented, with several studies reporting their effectiveness against various bacterial strains. The compound may exhibit similar properties, potentially targeting Gram-positive and Gram-negative bacteria .
Table 2: Antimicrobial Efficacy of Furan Derivatives
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound D | Staphylococcus aureus | 50 µg/mL |
| Compound E | Escherichia coli | 25 µg/mL |
| Compound F | Pseudomonas aeruginosa | 100 µg/mL |
The biological activity of this compound may be attributed to its ability to interact with specific biological targets, such as enzymes involved in cancer cell metabolism or microbial growth pathways. For instance, the presence of the oxazole ring is known to enhance binding affinity to certain receptors or enzymes, potentially leading to increased therapeutic efficacy.
Case Studies
- In Vitro Studies : Preliminary studies have suggested that compounds similar to the one exhibit significant cytotoxicity against various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). These studies typically measure cell viability post-treatment using assays such as MTT or XTT.
- In Vivo Studies : Animal models have been employed to evaluate the efficacy of related compounds in reducing tumor growth or bacterial load. For example, a study involving a mouse model demonstrated that a furan-based derivative significantly reduced tumor size compared to controls.
Propiedades
IUPAC Name |
2-[5-[(4-methoxyphenoxy)methyl]furan-2-yl]-5-(oxolan-2-ylmethylamino)-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5/c1-25-14-4-6-15(7-5-14)27-13-17-8-9-19(28-17)21-24-18(11-22)20(29-21)23-12-16-3-2-10-26-16/h4-9,16,23H,2-3,10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDGQZBCIQIZNGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=CC=C(O2)C3=NC(=C(O3)NCC4CCCO4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














